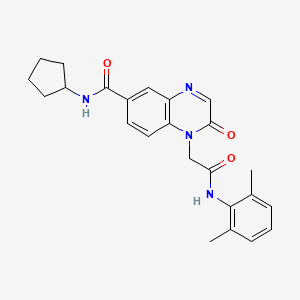
3-(N-(吡啶-3-基(四氢-2H-吡喃-4-基)甲基)磺酰胺基)噻吩-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
ATM Kinase Inhibition
Methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate: has been investigated as a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . ATM inhibitors have shown promise in combination with DNA double-strand break-inducing agents for antitumor therapy. Specifically, this compound has been evaluated in mouse xenograft models, where it potentiates the efficacy of approved drugs like irinotecan and olaparib.
Anti-Fibrotic Activity
Collagen deposition plays a crucial role in fibrosis-related diseases. Several compounds have demonstrated anti-fibrotic properties, and methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate may contribute to this field. Notably, it has been studied for its potential in inhibiting collagen synthesis in liver fibrosis models . Understanding its mechanism of action and further exploring its effects on hepatic stellate cells could be valuable.
Nonlinear Optical Properties
Organic molecules with nonlinear optical properties are essential for applications like optical signal processing, light frequency transducers, and optical memories. While not directly mentioned for this compound, its structure suggests potential for such applications . Further investigation into its optical properties and potential as a nonlinear optical material could be worthwhile.
作用机制
Target of action
Compounds with a pyridinyl and tetrahydropyran group, like “methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate”, often target enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and the biological context .
Mode of action
The compound could interact with its target through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The sulfamoyl group might form hydrogen bonds with the target, while the pyridinyl and tetrahydropyran groups could participate in hydrophobic interactions .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of polar groups like sulfamoyl could affect its solubility and absorption, while the presence of metabolically labile groups could affect its metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a certain metabolite, leading to downstream effects on cellular functions .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor or hinder the compound’s interaction with its target .
属性
IUPAC Name |
methyl 3-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-23-17(20)16-14(6-10-25-16)26(21,22)19-15(12-4-8-24-9-5-12)13-3-2-7-18-11-13/h2-3,6-7,10-12,15,19H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDNHOYOHJSHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)
![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)

![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)

![2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2378583.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2378586.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2378587.png)

![6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride](/img/structure/B2378589.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2378590.png)
![[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2378591.png)